![molecular formula C16H11F2N3O B6577601 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1134131-22-8](/img/structure/B6577601.png)
3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
Compounds with a pyrazole core, such as the one in your query, are often used in medicinal chemistry due to their wide range of biological activities . They can be part of various pharmaceutical drugs, including antifungal and antibacterial agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also a common step .Molecular Structure Analysis
The structure of these compounds is usually confirmed by Nuclear Overhauser Effect Spectroscopy spectra . They are characterized based on 1H, 13C, and 19F nuclear magnetic resonance spectroscopy and mass spectrometry data .Scientific Research Applications
Antimicrobial Activity
The strategic synthesis of 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide involves the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene, followed by cyclization. This compound has been evaluated for in vitro antibacterial and antifungal activities . Its potential as an antimicrobial agent could be explored further.
BODIPY Derivatives
BODIPY (boron-dipyrromethene) dyes are widely used in fluorescence-based applications. Incorporating 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide into BODIPY derivatives could yield interesting fluorescent molecules. These derivatives might be useful in microscopy, cell tracking, or bioimaging .
Antitumor Potential
While not directly studied for antitumor activity, related pyrazole-containing compounds have shown promise. Researchers could explore the antitumor potential of this compound against different cancer cell lines. Combining it with existing chemotherapeutic agents might enhance its efficacy .
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects.
Result of Action
Given the broad-spectrum biological activities of similar indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
properties
IUPAC Name |
3,4-difluoro-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-3-1-2-10(8-12)15-6-7-19-21-15/h1-9H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUTWWHZEKTDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide |
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